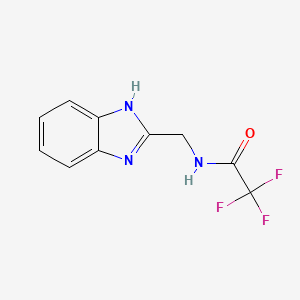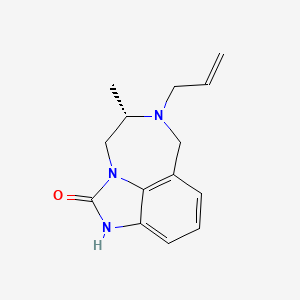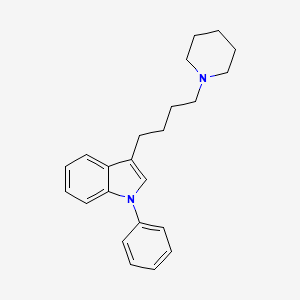![molecular formula C47H57ClFN7O8S B15196516 N-[3-(2-{[5-({4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl}oxy)pentyl]oxy}ethoxy)propanoyl]-3-methyl-L-valyl-(4R)-4-hydroxy-N-[4-(4-methyl-1,3-thiazol-5-yl)benzyl]-L-prolinamide](/img/structure/B15196516.png)
N-[3-(2-{[5-({4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl}oxy)pentyl]oxy}ethoxy)propanoyl]-3-methyl-L-valyl-(4R)-4-hydroxy-N-[4-(4-methyl-1,3-thiazol-5-yl)benzyl]-L-prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gefitinib-based PROTAC 3 is a compound designed to target and degrade the epidermal growth factor receptor (EGFR) in cancer cells. This compound is a type of proteolysis-targeting chimera (PROTAC), which leverages the cell’s natural protein degradation machinery to selectively degrade specific proteins. Gefitinib-based PROTAC 3 combines an EGFR inhibitor (gefitinib) with a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a linker .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Gefitinib-based PROTAC 3 involves several key steps:
Synthesis of Gefitinib Derivative: The first step is the synthesis of a gefitinib derivative that can be linked to the VHL ligand. This involves modifying the gefitinib molecule to introduce a functional group that can react with the linker.
Linker Synthesis: The linker is synthesized separately. It is designed to connect the gefitinib derivative to the VHL ligand without interfering with their respective binding sites.
Conjugation: The gefitinib derivative and the VHL ligand are then conjugated via the linker. .
Industrial Production Methods
Industrial production of Gefitinib-based PROTAC 3 would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Scaling Up Reactions: Ensuring that the reactions can be scaled up from laboratory to industrial scale without loss of efficiency.
Purification: Developing efficient purification methods to isolate the final product from reaction by-products.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product
化学反应分析
Types of Reactions
Gefitinib-based PROTAC 3 can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized under certain conditions, potentially altering its activity.
Reduction: Reduction reactions can also occur, which may affect the stability of the compound.
Substitution: The linker or other functional groups in the compound can undergo substitution reactions, which could modify its binding properties
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO) is commonly used due to its ability to dissolve both organic and inorganic compounds
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized derivatives of the compound, while reduction may yield reduced forms .
科学研究应用
Gefitinib-based PROTAC 3 has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of protein degradation and the role of EGFR in cellular processes.
Biology: The compound is used to investigate the biological functions of EGFR and its role in cancer cell proliferation and survival.
Medicine: Gefitinib-based PROTAC 3 is being explored as a potential therapeutic agent for cancers that overexpress EGFR, such as non-small cell lung cancer.
作用机制
Gefitinib-based PROTAC 3 exerts its effects by inducing the degradation of EGFR. The mechanism involves:
Binding to EGFR: The gefitinib moiety binds to the EGFR, inhibiting its activity.
Recruitment of VHL: The VHL ligand recruits the VHL E3 ubiquitin ligase to the EGFR.
Ubiquitination: The VHL E3 ligase ubiquitinates the EGFR, marking it for degradation by the proteasome.
Degradation: The ubiquitinated EGFR is recognized and degraded by the proteasome, leading to a reduction in EGFR levels and inhibition of EGFR-mediated signaling pathways
相似化合物的比较
Gefitinib-based PROTAC 3 can be compared with other similar compounds, such as:
PROTAC 3: Another EGFR-targeting PROTAC that uses a different linker or E3 ligase ligand.
Osimertinib-based PROTACs: These compounds use osimertinib, another EGFR inhibitor, instead of gefitinib.
Erlotinib-based PROTACs: These compounds use erlotinib, yet another EGFR inhibitor, instead of gefitinib
Gefitinib-based PROTAC 3 is unique in its specific combination of gefitinib and VHL ligand, which provides a distinct mechanism of action and potentially different therapeutic benefits compared to other EGFR-targeting PROTACs .
属性
分子式 |
C47H57ClFN7O8S |
|---|---|
分子量 |
934.5 g/mol |
IUPAC 名称 |
(2R,4S)-1-[(2R)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C47H57ClFN7O8S/c1-29-42(65-28-53-29)31-11-9-30(10-12-31)25-50-45(59)38-22-33(57)26-56(38)46(60)43(47(2,3)4)55-41(58)15-18-63-20-19-62-16-7-6-8-17-64-40-23-34-37(24-39(40)61-5)51-27-52-44(34)54-32-13-14-36(49)35(48)21-32/h9-14,21,23-24,27-28,33,38,43,57H,6-8,15-20,22,25-26H2,1-5H3,(H,50,59)(H,55,58)(H,51,52,54)/t33-,38+,43-/m0/s1 |
InChI 键 |
NICKHWYZMNLEPJ-OAHIFUHZSA-N |
手性 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@H]3C[C@@H](CN3C(=O)[C@@H](C(C)(C)C)NC(=O)CCOCCOCCCCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)O |
规范 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCCCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![[(3R,5R,8R,10R,17S)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azoniahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;bromide](/img/structure/B15196540.png)
